molecular formula C10H8IN5 B13886844 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine

3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B13886844
M. Wt: 325.11 g/mol
InChI Key: NUBKCMKXXRYRMU-UHFFFAOYSA-N
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Description

3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the triazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones can yield the imidazo[1,2-a]pyridine core, which can then be iodinated and coupled with a triazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and purification techniques. For example, the use of acetonitrile as a solvent and copper(I) oxide as a catalyst has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino derivative, while oxidation of the triazole ring can produce an oxo derivative .

Scientific Research Applications

3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival pathways. By inhibiting PI3K, the compound can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds such as 3-methyl-7-(1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine share a similar core structure but differ in their substituents.

    1,2,4-Triazole Derivatives: Compounds like 3-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine have similar triazole rings but different core structures.

Uniqueness

3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both an iodine atom and a triazole ring, which confer specific chemical and biological properties. The iodine atom can participate in unique substitution reactions, while the triazole ring enhances the compound’s biological activity and stability .

Properties

Molecular Formula

C10H8IN5

Molecular Weight

325.11 g/mol

IUPAC Name

3-iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C10H8IN5/c1-15-10(13-6-14-15)7-2-3-16-8(11)5-12-9(16)4-7/h2-6H,1H3

InChI Key

NUBKCMKXXRYRMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=CC3=NC=C(N3C=C2)I

Origin of Product

United States

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